

Spectroscopic Characterization of Nerol: A Technical Guide

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Compound of Interest

Compound Name: Nerol

Cat. No.: B1678202

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Introduction

Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol and a key component of various essential oils, including those from **neroli**, lemongrass, and hops. It is a geometric isomer of geraniol and is valued for its fresh, sweet, rosy aroma. Beyond its use in the fragrance and flavor industries, **nerol** has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and comprehensive spectroscopic characterization is fundamental for its identification, quality control, and exploration in drug development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **nerol**, complete with experimental protocols and data analysis workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of **nerol**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **nerol** exhibits characteristic signals for its olefinic, allylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1	~4.15	d	~7.0
H-2	~5.43	t	~7.0
H-4	~2.08	q	~7.5
H-5	~2.04	t	~7.5
H-6	~5.10	t	~7.0
H-8 (CH_3)	~1.68	s	-
H-9 (CH_3)	~1.60	s	-
H-10 (CH_3)	~1.75	s	-
OH	Variable	br s	-

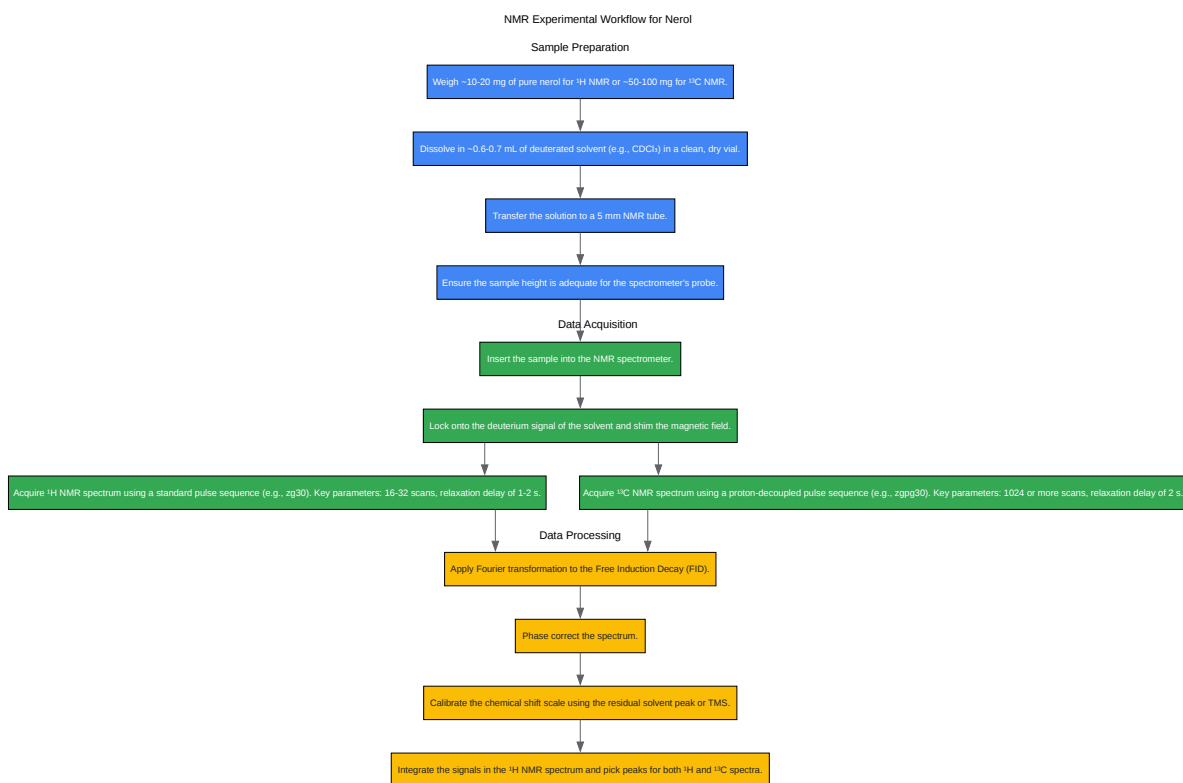
^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on each unique carbon atom in the **nerol** molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[1]
C-1	~58.8
C-2	~124.0
C-3	~139.4
C-4	~26.7
C-5	~32.1
C-6	~124.7
C-7	~132.2
C-8 (CH ₃)	~17.6
C-9 (CH ₃)	~25.7
C-10 (CH ₃)	~23.4

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra of **nerol** is essential for reproducible results.



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NMR Experimental Workflow for **Nerol**

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

IR Spectroscopic Data

The IR spectrum of **nerol** shows characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds, and C=C double bonds.

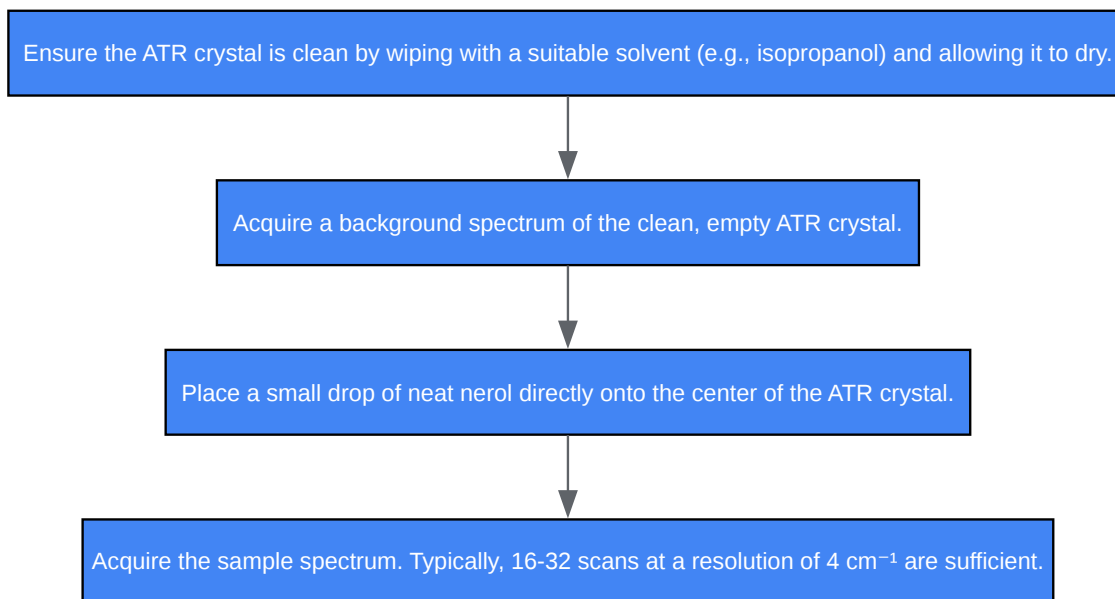
Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3330 (broad)	O-H stretch	Alcohol
~2970, 2915, 2855	C-H stretch	sp ³ C-H
~3020	C-H stretch	sp ² C-H
~1670	C=C stretch	Alkene
~1445	C-H bend	CH ₂
~1375	C-H bend	CH ₃
~1000	C-O stretch	Primary Alcohol

Experimental Protocol for FT-IR Spectroscopy

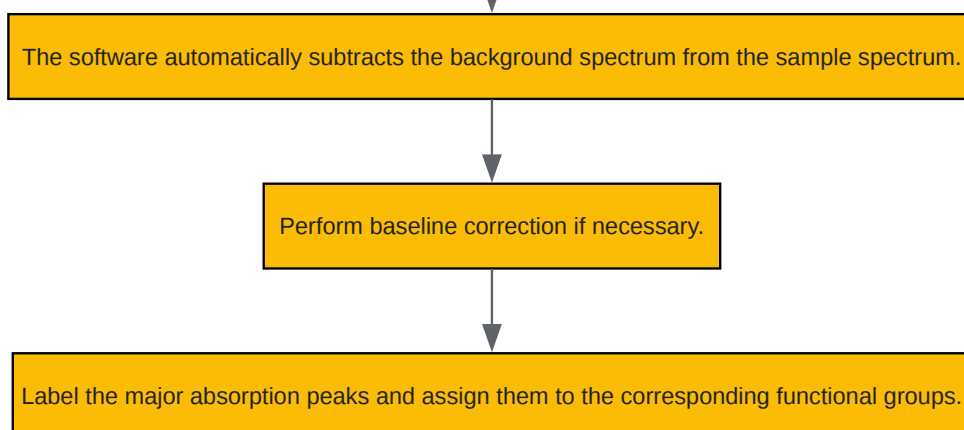
For a liquid sample like **nerol**, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

FT-IR Experimental Workflow for Nerol

Sample Preparation & Analysis



Data Processing

[Click to download full resolution via product page](#)FT-IR Experimental Workflow for **Nerol**

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. **Nerol** is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data

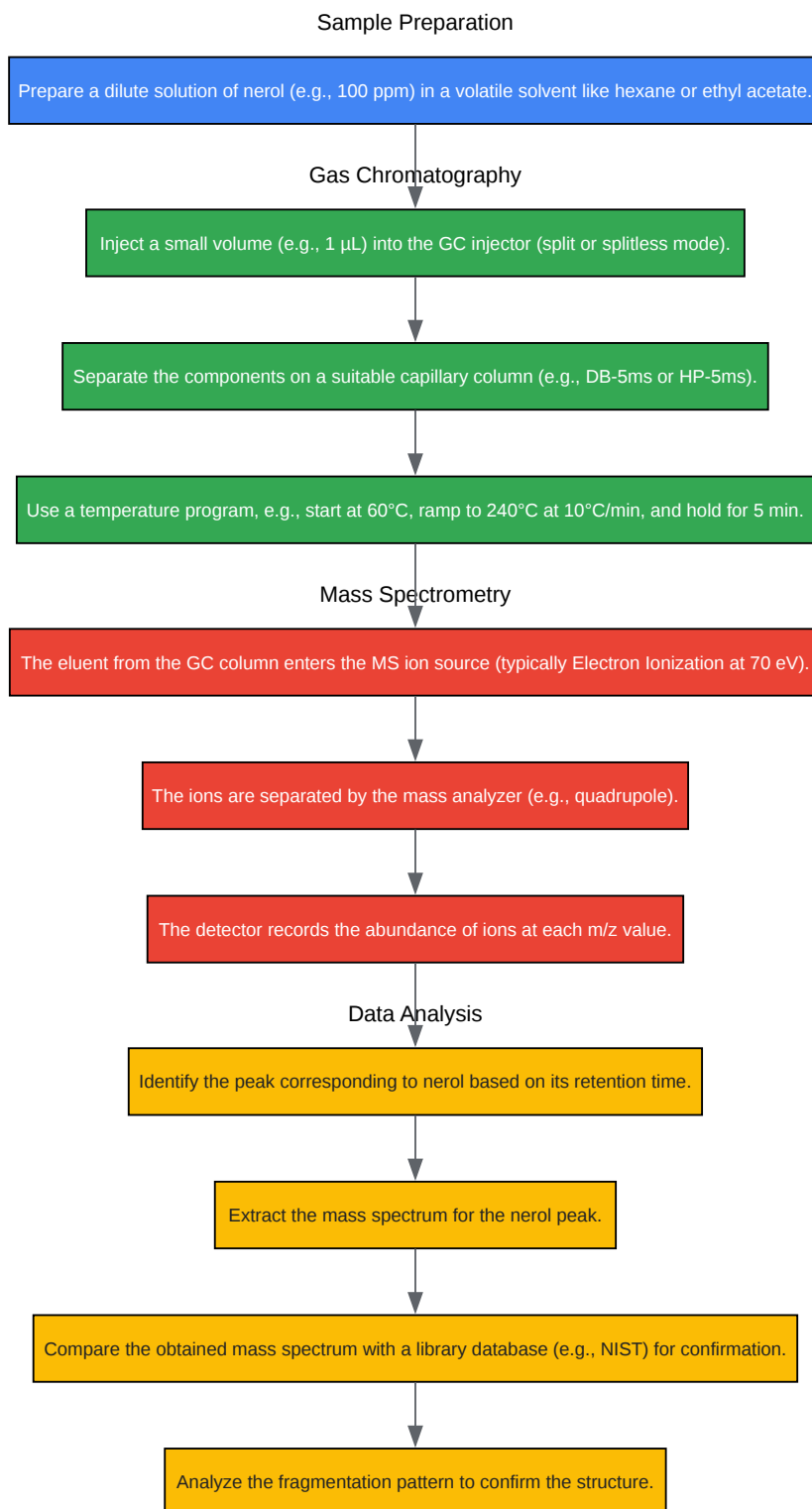
The electron ionization (EI) mass spectrum of **nerol** shows the molecular ion peak ($[M]^+$) and several characteristic fragment ions.

m/z (mass-to-charge ratio)	Proposed Fragment Ion	Significance
154	$[C_{10}H_{18}O]^+$	Molecular Ion
136	$[M - H_2O]^+$	Loss of water
121	$[M - H_2O - CH_3]^+$	Loss of water and a methyl group
93	$[C_7H_9]^+$	Common fragment in terpenes
69	$[C_5H_9]^+$	Isoprenyl cation, often the base peak
41	$[C_3H_5]^+$	Allyl cation

Experimental Protocol for GC-MS

The following outlines a typical workflow for the GC-MS analysis of **nerol**.

GC-MS Experimental Workflow for Nerol

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Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of **nerol**. ^1H and ^{13}C NMR are powerful for complete structural elucidation, IR spectroscopy confirms the presence of key functional groups, and GC-MS provides molecular weight and fragmentation information for identification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, facilitating the accurate and reliable analysis of **nerol**.

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References

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